molecular formula C20H21NO5 B557329 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine CAS No. 252049-06-2

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine

Cat. No.: B557329
CAS No.: 252049-06-2
M. Wt: 355.4 g/mol
InChI Key: YBKRZKSVPNEMQK-XIKOKIGWSA-N
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Description

Fmoc-N-Me-Thr-OH [(2S,3R)-2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-3-hydroxybutanoic acid] is an N-methylated, Fmoc-protected derivative of threonine. Its molecular formula is C₂₀H₂₁NO₅, with a molecular weight of 355.38 g/mol . This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality and ease of removal under basic conditions. The N-methylation enhances peptide bioavailability and protease resistance by reducing hydrogen bonding and steric accessibility .

Key properties include:

  • Purity: ≥98% (HPLC)
  • Solubility: Typically dissolved in DMSO or DCM with heating and sonication
  • Storage: Classified as a flammable solid; requires storage at room temperature in a dry environment .

Properties

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)/t12-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKRZKSVPNEMQK-XIKOKIGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426649
Record name (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid
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Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252049-06-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
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URL https://commonchemistry.cas.org/detail?cas_rn=252049-06-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid
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Preparation Methods

Resin Loading and Carboxylic Acid Protection

The synthesis begins by anchoring Fmoc-Thr(tBu)-OH to 2-CTC resin, a temporary protective group for the carboxylic acid. The resin’s high swelling capacity in dichloromethane (DCM) facilitates efficient coupling. Three equivalents of Fmoc-Thr(tBu)-OH are dissolved in anhydrous DCM, followed by the addition of nine equivalents of N,N-diisopropylethylamine (DIEA)* to deprotonate the carboxylic acid and promote resin binding. After agitation for two hours, methanol is introduced to cap unreacted sites, ensuring selective functionalization. The resin-bound intermediate is then washed sequentially with DCM and N-methylpyrrolidone (NMP) to remove excess reagents.

Deprotection and o-NBS Protection

The Fmoc group is removed using 20% piperidine in DMF, exposing the α-amino group for subsequent protection with o-nitrobenzenesulfonyl chloride (o-NBS-Cl)*. This step is critical for acidifying the NH proton, enabling efficient alkylation. The sulfonyl group’s electron-withdrawing properties enhance the nucleophilicity of the deprotonated nitrogen, facilitating methyl group transfer.

N-Methylation Strategies

Two alkylating agents—dimethyl sulfate and methyl iodide —are evaluated for their efficiency in introducing the methyl group. The resin-bound amino acid is treated with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)* and the alkylating agent in NMP. DBU acts as a non-nucleophilic base, deprotonating the o-NBS-protected amine and generating a reactive intermediate for methylation.

Comparative Performance of Methylation Reagents

ParameterDimethyl SulfateMethyl Iodide
Reaction Time2 × 10 minutes2 × 10 minutes
Solubility in NMPHighModerate
Byproduct FormationSulfate ionsIodide ions
Yield*>90%>85%
Purity (HPLC)*≥98%≥95%
*Reported values based on LC-MS analysis.

Dimethyl sulfate demonstrates marginally higher yields due to its superior solubility, whereas methyl iodide requires longer reaction times for complete conversion.

Deprotection and Cleavage

Post-methylation, the o-NBS group is removed using mercaptoethanol in DMF, regenerating the free amine. Re-protection with Fmoc-OSu ensures stability during subsequent SPPS steps. Finally, the product is cleaved from the resin using 1% trifluoroacetic acid (TFA)* in DCM, preserving side-chain protections (e.g., tBu on threonine). The crude product is precipitated in cold ether and purified via reverse-phase HPLC to achieve ≥98% purity.

Challenges and Optimization Strategies

Steric Hindrance and Reaction Efficiency

Threonine’s β-hydroxyl group introduces steric hindrance, necessitating optimized reaction conditions. Elevated temperatures (25–30°C) and prolonged agitation (24–48 hours) improve methylation efficiency for hindered substrates.

Solvent Selection

Anhydrous DCM and NMP are preferred for resin swelling and reagent solubility. Residual moisture degrades the 2-CTC resin, emphasizing the need for strict anhydrous conditions.

Scalability and Cost

While the 2-CTC resin method is scalable, the cost of Fmoc-Thr(tBu)-OH and specialized reagents (e.g., DBU) remains a limitation. Bulk synthesis and recycling of solvents are recommended for industrial applications.

Applications in Peptide Synthesis

Fmoc-N-Me-Thr-OH is integral to synthesizing peptidomimetics with enhanced pharmacokinetic profiles. For example, its incorporation into opioid peptides reduces enzymatic degradation while maintaining receptor binding affinity. The compound’s utility extends to bioconjugation, where its methyl group minimizes undesired hydrogen bonding in aqueous environments .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethoxycarbonyl) group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide bond formation.

  • Reagents and Conditions :
    • 20% Piperidine in DMF : Standard for Fmoc removal, achieving >99% deprotection efficiency within 5–10 minutes .
    • Kinetics : Deprotection follows pseudo-first-order kinetics, with rates influenced by steric hindrance from the N-methyl and tert-butyl groups .
  • Mechanism :
    Base-induced β-elimination of the Fmoc group generates a dibenzofulvene intermediate, which is trapped by piperidine .

Peptide Coupling Reactions

The deprotected amine participates in coupling with incoming amino acids, typically mediated by activating agents.

  • Activation Methods :
    Activating Agent Base Coupling Efficiency Racemization Risk
    HATUDIPEA>95%Low
    HBTUNMM90–95%Moderate
    DIC/OxymaPure85–90%Very Low
    Data compiled from SPPS protocols using Fmoc-N-Me-Thr-OH .
  • Steric Effects :
    The N-methyl and tert-butyl groups introduce steric hindrance, necessitating extended coupling times (30–60 minutes) compared to non-methylated analogs .

N-Methylation and Side-Chain Stability

The N-methyl group enhances metabolic stability and modulates peptide conformation.

  • Synthesis of Fmoc-N-Me-Thr-OH :
    • Methylation Strategies :
      Method Methylating Agent Yield Purity
      Biron-Kessler AlkylationMethyl Iodide85–90%>95%
      Solid-Phase AlkylationDimethyl Sulfate80–85%90–95%
      Comparative data from solid-phase synthesis protocols .
    • Mechanism :
      The α-amino group is transiently protected with o-nitrobenzenesulfonyl (o-NBS) chloride, enabling alkylation via SN2 reactions .
  • Side-Chain Reactivity :
    The hydroxyl group of threonine is protected as a tert-butyl ether (tBu), which is stable under basic SPPS conditions but cleaved with trifluoroacetic acid (TFA) .

Side Reactions and Mitigation

  • Racemization :
    N-methylation reduces racemization risk during coupling due to restricted conformational freedom .
  • Incomplete Deprotection :
    Residual Fmoc groups (<1%) may persist, requiring extended piperidine treatment or alternative bases like DBU .
  • Oxidation of Threonine :
    The tert-butyl group minimizes oxidation of the threonine side chain, though prolonged exposure to acidic conditions can lead to partial deprotection .

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Methyl-Threonine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, facilitating the stepwise assembly of peptides. Its N-methylation contributes to increased structural rigidity and stability, which can enhance the biological activity of synthesized peptides.

Protein-Protein Interaction Studies

Incorporating Fmoc-N-Methyl-Threonine into peptide sequences can help elucidate protein-protein interactions. For instance, researchers can modify specific regions of proteins to study binding affinities and interaction dynamics, which are crucial for understanding cellular mechanisms and developing therapeutic agents targeting these interactions.

Drug Development

The unique properties of Fmoc-N-Methyl-Threonine make it valuable in drug design, particularly for creating peptide-based inhibitors. Studies have shown that peptides incorporating N-methylated amino acids often exhibit improved binding affinities for their targets, which is essential in designing effective drugs .

Biochemical Probes

Fmoc-N-Methyl-Threonine can serve as a biochemical probe to investigate enzyme activities and metabolic pathways. By synthesizing analogs containing this modified amino acid, researchers can assess how structural changes affect enzymatic functions or metabolic processes .

Case Study 1: Synthesis of Bioactive Peptides

In a recent study, researchers synthesized several bioactive peptides using Fmoc-N-Methyl-Threonine as a building block. The resulting peptides demonstrated enhanced stability and biological activity compared to their non-methylated counterparts. The study highlighted the potential of using N-methylated amino acids in developing novel therapeutic agents targeting specific diseases .

Case Study 2: Investigating Protein Interactions

Another research project focused on using Fmoc-N-Methyl-Threonine to study protein interactions within cellular environments. By incorporating this amino acid into specific peptide sequences, scientists were able to map out critical interactions between proteins involved in signaling pathways. This information is vital for understanding disease mechanisms and identifying new drug targets .

Mechanism of Action

The mechanism of action of Fmoc-N-Me-Thr-OH involves the protection and deprotection of the amine group during peptide synthesis. The Fmoc group is introduced to protect the amine group from unwanted reactions, and it is removed using bases like piperidine. The N-methylation of threonine residues can enhance the stability and bioavailability of peptides by altering their conformation and resistance to enzymatic degradation

Biological Activity

Fmoc-N-Me-Thr-OH (Fluorenylmethyloxycarbonyl-N-methyl-threonine) is a derivative of threonine that has gained attention in peptide synthesis due to its unique properties, particularly the N-methylation which enhances the biological activity of peptides. This article explores the biological activity of Fmoc-N-Me-Thr-OH, including its synthesis methods, biological applications, and relevant research findings.

Synthesis Methods

The synthesis of Fmoc-N-Me-Thr-OH can be achieved through various methods, primarily focusing on solid-phase peptide synthesis (SPPS). Recent advancements have utilized 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group, allowing for efficient N-methylation without racemization. This method enhances the yield and purity of the synthesized compound, making it a preferred choice in peptide chemistry .

Table 1: Comparison of Synthesis Methods for Fmoc-N-Me-Thr-OH

MethodAdvantagesDisadvantages
Solid-phase synthesisHigh yield and purityRequires specialized equipment
Solution-phase synthesisSimpler setupLower yields compared to SPPS
2-CTC resin methodReusable resin, high efficiencyInitial cost of resin

Biological Activity

Fmoc-N-Me-Thr-OH exhibits significant biological activity due to its incorporation into peptides that target specific biological pathways. The N-methylation enhances the stability and bioavailability of peptides in vivo, making them more effective as therapeutic agents.

Antimicrobial Activity

Research has shown that peptides containing Fmoc-N-Me-Thr-OH demonstrate antimicrobial properties against various pathogens. For example, studies have indicated moderate to potent inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Peptides Containing Fmoc-N-Me-Thr-OH

PathogenMIC (µM)Activity Level
Pseudomonas aeruginosa0.21Potent
Escherichia coli0.21Potent
Micrococcus luteus0.5Moderate

Applications in Drug Development

Fmoc-N-Me-Thr-OH is being explored for its role in drug development, particularly in the synthesis of peptide-based therapeutics. Its ability to enhance peptide stability makes it suitable for designing drugs that require prolonged activity in biological systems. Additionally, the incorporation of N-methylated amino acids into peptide sequences can improve binding affinity to targets such as receptors and enzymes .

Case Studies

  • Neurotensin Analogues : A study demonstrated that neurotensin analogs modified with Fmoc-N-Me-Thr-OH showed improved binding affinity to neurotensin receptors, suggesting potential applications in cancer imaging and therapy .
  • Peptide Antagonists : Research involving the synthesis of α4β7 integrin antagonists highlighted the utility of Fmoc-N-Me-Thr-OH in enhancing the pharmacological properties of these peptides, leading to more effective therapeutic candidates for inflammatory diseases .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes structural and molecular differences between Fmoc-N-Me-Thr-OH and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Group Key Features
Fmoc-N-Me-Thr-OH 252049-06-2 C₂₀H₂₁NO₅ 355.38 None (free -OH) Base compound; moderate hydrophilicity
Fmoc-N-Me-Thr(tBu)-OH 117106-20-4 C₂₄H₂₉NO₅ 411.50 tBu (side chain) Enhanced steric bulk; acid-labile protection
Fmoc-N-Me-Thr(Bzl)-OH 198561-81-8 C₂₇H₂₇NO₅ 437.50 Bzl (side chain) Bulky benzyl group; requires strong acids for deprotection
FMOC-MeThr(Me)-OH 1645308-94-6 C₂₁H₂₃NO₅ 369.41 O-Me (side chain) Dual N- and O-methylation; increased hydrophobicity
Key Observations:

Steric Effects :

  • The tert-butyl (tBu) and benzyl (Bzl) groups in Fmoc-N-Me-Thr(tBu)-OH and Fmoc-N-Me-Thr(Bzl)-OH introduce significant steric hindrance, which can slow coupling reactions but improve regioselectivity in peptide assembly .
  • FMOC-MeThr(Me)-OH’s O-methyl group reduces polarity, enhancing membrane permeability in therapeutic peptides .

Deprotection Conditions :

  • tBu Group : Removed with 1% TFA in DCM, though partial deprotection (~20%) may occur during synthesis .
  • Bzl Group : Requires stronger acids (e.g., HF or TFA/scavenger mixtures), making it less compatible with acid-sensitive residues .

Solubility and Stability

  • Fmoc-N-Me-Thr(tBu)-OH : Requires heating (37°C) and sonication for solubility in organic solvents due to tBu’s hydrophobicity .
  • Fmoc-N-Me-Thr-OH : Moderately soluble in DMSO but prone to aggregation in aqueous buffers .
  • Stability : The tBu group is susceptible to acid hydrolysis, whereas Bzl and O-Me derivatives exhibit greater stability under basic conditions .

Commercial Availability and Cost

  • Pricing :
    • Fmoc-N-Me-Thr-OH: $220/g (1g scale) .
    • Fmoc-N-Me-Thr(tBu)-OH: $90/g (1g scale) .

Q & A

Q. What are the standard protocols for synthesizing Fmoc-N-Me-Thr-OH, and which analytical techniques are essential for confirming its purity and structure?

  • Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The N-methylated threonine derivative is coupled to a resin-bound peptide chain using activators like HOBt/DIC. Critical analytical techniques include:
  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and methyl group incorporation .
  • HPLC (reverse-phase C18 columns) with UV detection to assess purity (>95% recommended for peptide synthesis) .
  • Mass spectrometry (ESI-TOF or MALDI-TOF) to verify molecular weight (C₂₀H₂₁NO₅, MW 355.38) .

Q. How does the N-methylation of threonine impact the physicochemical properties of Fmoc-N-Me-Thr-OH in peptide synthesis?

  • Methodological Answer : N-methylation reduces hydrogen-bonding capacity, increasing hydrophobicity. This necessitates:
  • Use of DMF/DCM co-solvents (e.g., 1:1 v/v) to improve solubility during coupling .
  • Lower reaction temperatures (0–4°C) to prevent aggregation .
    Data Table:
PropertyFmoc-Thr-OHFmoc-N-Me-Thr-OH
Solubility in DMFHighModerate
Melting Point180–185°C165–170°C

Q. What are common side reactions observed during Fmoc-N-Me-Thr-OH incorporation, and how can they be mitigated?

  • Methodological Answer :
  • Racemization : Occurs during activation; minimized by using oxyma additives instead of HOBt and maintaining pH < 8 .
  • Incomplete coupling : Addressed via double coupling with DIC/HOAt and extending reaction times to 60 minutes .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for Fmoc-N-Me-Thr-OH in sterically constrained peptide sequences?

  • Methodological Answer :
  • Use ultrasonic agitation to enhance solvation of bulky residues .
  • Employ microwave-assisted SPPS (50°C, 20 W) to improve kinetics without racemization .
  • Monitor efficiency via Kaiser test or Fmoc quantitation (UV absorbance at 301 nm) .

Q. What strategies are effective in minimizing epimerization during the incorporation of Fmoc-N-Me-Thr-OH into chiral peptide sequences?

  • Methodological Answer :
  • Low-temperature coupling (−20°C) with PyAOP as an activator reduces base-induced epimerization .
  • Post-synthesis analysis via chiral HPLC (Chirobiotic T column) to quantify D/L ratios .

Q. How does the Thr side-chain hydroxyl group influence the conformational stability of peptides containing Fmoc-N-Me-Thr-OH?

  • Methodological Answer :
  • Perform circular dichroism (CD) and molecular dynamics simulations to assess hydrogen-bonding networks.
  • Compare with non-methylated analogs to isolate N-methylation effects .

Q. How can researchers resolve discrepancies in reported coupling efficiencies of Fmoc-N-Me-Thr-OH across different studies?

  • Methodological Answer :
  • Standardize protocols (e.g., resin type, activator, solvent ratios) to eliminate variables .
  • Validate purity of starting material via NMR and HPLC-MS to rule out batch-specific impurities .

Data Contradiction Analysis

Q. Why do some studies report reduced yields when using Fmoc-N-Me-Thr-OH in long peptide chains (>30 residues)?

  • Methodological Answer :
  • Aggregation due to increased hydrophobicity in longer chains. Mitigate via:
  • Backbone amide protection (e.g., pseudoproline dipeptides) .
  • In-situ cleavage from resin to prevent prolonged exposure to coupling reagents .

Experimental Design Considerations

Q. What criteria should guide the selection of Fmoc-N-Me-Thr-OH derivatives (e.g., tert-butyl or benzyl-protected side chains) for specific peptide applications?

  • Methodological Answer :
  • Tert-butyl (tBu) protection (Fmoc-N-Me-Thr(tBu)-OH) enhances solubility in apolar solvents .
  • Benzyl (Bzl) protection (Fmoc-N-Me-Thr(Bzl)-OH) is preferred for acid-labile sequences .

Q. How can computational modeling aid in predicting the compatibility of Fmoc-N-Me-Thr-OH with non-canonical amino acids in hybrid peptides?

  • Methodological Answer :
  • Use RosettaCommons or MOE software to simulate steric clashes and optimize sequence design .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
Reactant of Route 2
Reactant of Route 2
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine

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